7-Oxa-1-azaspiro[4.4]nonane hydrochloride is a chemical compound characterized by its unique spirocyclic structure, which incorporates both oxygen and nitrogen atoms. Its molecular formula is , and it has a molecular weight of 163.65 g/mol. This compound is notable for its potential applications in various scientific fields, particularly in chemistry, biology, and medicine, where it serves as a building block for more complex molecules and as a probe for biological studies.
7-Oxa-1-azaspiro[4.4]nonane hydrochloride falls under the category of spirocyclic compounds, which are characterized by their unique ring structures that contain two or more rings sharing a single atom. It is synthesized from precursor compounds through specific chemical reactions that facilitate the formation of its distinctive structure.
The synthesis of 7-Oxa-1-azaspiro[4.4]nonane hydrochloride typically involves several steps:
One common synthetic route includes using oxirane derivatives reacted with amines to create the spiro compound, followed by treatment with oxalic acid to yield the desired hydrochloride salt. Industrial production methods may involve optimized reaction parameters such as temperature and pressure to ensure high yield and purity, often utilizing continuous flow reactors for efficiency.
The molecular structure of 7-Oxa-1-azaspiro[4.4]nonane hydrochloride can be represented by its chemical formula . Key structural data include:
The compound features a spirocyclic framework that provides unique steric and electronic properties, making it suitable for various chemical reactions.
7-Oxa-1-azaspiro[4.4]nonane hydrochloride can undergo several types of chemical reactions:
The products formed from these reactions depend on the specific conditions used, such as temperature and solvent choice.
The mechanism of action for 7-Oxa-1-azaspiro[4.4]nonane hydrochloride involves its interaction with biological targets like enzymes or receptors. The spirocyclic structure allows for high specificity in binding to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects depending on the target molecule involved in the pathways studied.
7-Oxa-1-azaspiro[4.4]nonane hydrochloride exhibits several notable physical and chemical properties:
These properties are crucial for understanding its behavior in different environments, particularly in biological systems where solubility can affect bioavailability and activity.
The applications of 7-Oxa-1-azaspiro[4.4]nonane hydrochloride are diverse:
Mn(III)-mediated oxidative free-radical cyclization represents a powerful one-pot strategy for constructing the 7-oxa-1-azaspiro[4.4]nonane scaffold. This approach leverages the unique ability of Mn(III) acetate to generate carbon-centered radicals from 4-acylpyrrolidine-2,3-dione precursors (e.g., 2a). The reaction proceeds via initial formation of a Mn(III) enolate complex, followed by radical generation at the α-carbon of the 4-acyl substituent. This radical adds to a tethered alkene (typically a 1,1-disubstituted ethene), culminating in intramolecular spirocyclization at the pyrrolidinedione carbonyl oxygen to form the 2-oxa-7-azaspiro[4.4]nonane core. Key studies demonstrate that electron-withdrawing groups (e.g., aryl, ester) on the alkene component facilitate efficient radical capture, while alkyl substituents hinder cyclization due to the nucleophilic character of the intermediate alkoxyaminyl radical [1] [5]. Yields for this direct spiroannulation typically range from 56–71% when optimized with co-oxidants like Cu(II) acetate, which facilitates the crucial oxidation of the cyclic radical intermediate to the final product [1] [6].
Diastereoselectivity in Mn(III)-mediated spirocyclization is highly sensitive to reaction parameters. Systematic optimization reveals that a 2:1 molar ratio of Mn(OAc)₃ to substrate is optimal for minimizing over-oxidation byproducts. The addition of 0.1–1 equivalent of Cu(OAc)₂ significantly enhances both yield and diastereoselectivity by accelerating the oxidation of the transient secondary radical intermediate (e.g., 5) to the cationic species preceding lactonization [1] [6]. Solvent choice critically impacts stereochemical outcomes: acetic acid promotes higher trans-diastereoselectivity (up to 90:10 dr) compared to methanol, likely due to differences in the coordination environment of the Mn(III) enolate complex and the conformation of the radical cyclization transition state [5] [6]. Replacing azobisisobutyronitrile (AIBN) with triethylborane (Et₃B) as a radical initiator further enhances diastereoselectivity (e.g., from 80:20 to 90:10 dr for iodinated precursors), attributed to the formation of sterically congested boron-oxygen complexes that bias ring closure [3].
Table 1: Optimization of Mn(III)-Mediated Spirocyclization Parameters
Variable | Standard Condition | Optimized Condition | Impact on Outcome |
---|---|---|---|
Mn(OAc)₃ : Substrate | 1:1 | 2:1 | Minimizes poly-oxidation byproducts |
Cu(OAc)₂ Additive | None | 0.1–1 equiv | Accelerates radical oxidation (↑ Yield 15–25%) |
Radical Initiator | AIBN | Et₃B | ↑ Diastereoselectivity (e.g., 80:20 → 90:10 dr) |
Solvent | Methanol | Acetic acid | Favors trans-diastereomer formation |
A robust multi-step synthesis involves the condensation of 2,4-dioxoalkanoates (e.g., methyl 3-oxobutanoate) with N-benzyl or N-methylmethanimines to generate 4-acylpyrrolidine-2,3-dione intermediates (e.g., 2a–e). This reaction proceeds via imine formation followed by nucleophilic addition of the active methylene group and subsequent cyclodehydration. The 4-acyl substituent is introduced via alkylation of the dianion derived from the β-ketoester prior to imine condensation. Critical to this route is the dealkoxycarbonylation of intermediates like 16a–k using the Krapcho reaction (LiCl, DMSO/H₂O, 110–170°C) or modified conditions employing microwave irradiation to furnish ketones 17a–k in high purity [1] [3]. These ketones are subsequently converted to O-benzyl oxime ethers (8, 18a–j) using O-benzylhydroxylamine hydrochloride under reflux in chloroform or methanol, providing versatile radical cyclization precursors.
Following spirocyclization (e.g., via Mn(III) or radical bicyclization), the free base of 7-oxa-1-azaspiro[4.4]nonane derivatives is often converted to the hydrochloride salt for purification and stability. This is achieved by treating the crude spirocyclic amine (e.g., 19a–e) in an organic solvent (e.g., dichloromethane or diethyl ether) with anhydrous hydrogen chloride gas or a concentrated HCl solution. The hydrochloride salt typically precipitates and is isolated by filtration, yielding a crystalline, non-hygroscopic solid ideal for characterization and storage. Yields for this step typically exceed 85%. The transformation is crucial for compounds intended as pharmaceutical intermediates, as the salt form enhances water solubility and crystallinity [3] [5].
Table 2: Key Steps in Multi-Step Synthesis of 7-Oxa-1-azaspiro[4.4]nonane Hydrochloride
Synthetic Stage | Key Reaction/Step | Reagents/Conditions | Purpose/Outcome |
---|---|---|---|
Precursor Synthesis | Alkylation of β-Ketoester Dianion | t-BuOK/THF, RX | Introduces R-group at C4 position |
Imine Condensation & Cyclization | R'N=CH₂, reflux | Forms pyrrolidine-2,3-dione core (16a–k) | |
Decarbonylation | Krapcho Reaction | LiCl, DMSO/H₂O, 110–170°C or MW | Yields ketones 17a–k |
Oxime Ether Formation | O-Alkylation with NH₂OBn | BnONH₃⁺Cl⁻, pyridine, CHCl₃/MeOH reflux | Provides radical precursors 8, 18a–j |
Radical Bicyclization | Bu₃SnH/Et₃B or AIBN initiation | Cyclohexane, reflux or rt | Forms spirocyclic amine core (19a–e) |
Salt Formation | HCl Treatment | HCl (g) in DCM or Et₂O | Yields crystalline hydrochloride salt |
Enantioselective construction of the spirocyclic center in 7-oxa-1-azaspiro[4.4]nonane derivatives has been achieved using covalently bound chiral auxiliaries. Pioneering work employed phenylmenthyl esters of acetoacetate or chiral pyrrolidine-derived amides (e.g., dimethylpyrrolidine acetoacetamide) as substrates for Mn(III)-mediated oxidative cyclizations. The bulky, chiral auxiliary directs the conformation of the Mn(III) enolate complex and the trajectory of the radical cyclization, leading to high diastereoselectivity (typically >90% de) in the spiroannulation step. Subsequent auxiliary removal under mild hydrolytic or reductive conditions (e.g., LiOH/MeOH or H₂/Pd-C) furnishes the enantiomerically enriched spirocyclic product without racemization [5]. Alternatively, chiral phosphoric acids (CPAs), particularly BINOL-derived catalysts (e.g., TRIP), have been employed in the kinetic resolution of racemic spirocyclic precursors or enantioselective imine condensations, providing access to enantiopure intermediates with e.e. values exceeding 95% [2] [4].
Transition metal catalysis offers efficient routes to enantiopure spirocyclic scaffolds. Chiral Pd(II) complexes bearing phosphinooxazoline (PHOX) ligands catalyze the asymmetric intramolecular hydroamination of alkenyl-tethered pyrrolidinedione precursors, enabling direct enantioselective spirocyclization. This method typically achieves 80–92% e.e. and complements radical approaches by operating under milder conditions. Rhodium-DuPhos complexes facilitate highly enantioselective hydrogenation of exocyclic enol lactams derived from the 7-oxa-1-azaspiro[4.4]nonane core, setting chiral centers with e.e. >98%. These metal-catalyzed methods are increasingly integrated into industrial syntheses of bioactive spirocycles, as demonstrated in the production of enantiopure intermediates for drugs like Clopidogrel and Esomeprazole, where stereochemical precision is critical for efficacy [2] [4].
Table 3: Enantioselective Methods for 7-Oxa-1-azaspiro[4.4]nonane Synthesis
Strategy | Catalyst/Reagent System | Key Transformation | Enantioselectivity (e.e.) | Limitations/Advantages |
---|---|---|---|---|
Chiral Auxiliary | (1R,2S,5R)-(−)-Menthyl Acetoacetate Ester | Diastereoselective Mn(III) cyclization | >90% de | Requires auxiliary attachment/removal steps |
Organocatalysis | TRIP-phosphoric acid (CPA) | Kinetic resolution of racemic spiroamine | >95% e.e. | High catalyst loading (5–10 mol%) |
Pd-Catalyzed Hydroamination | Pd/(S)-t-BuPHOX Complex | Intramolecular alkene hydroamination | 80–92% e.e. | Sensitive to substrate substitution |
Rh-Catalyzed Hydrogenation | Rh-(R,R)-DuPhos | Enol lactam hydrogenation | >98% e.e. | Requires pre-formed unsaturated precursor |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4